(E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) is a pyrazole-carbohydrazide derivative featuring a 5-bromothiophene moiety and a 2-hydroxybenzylidene hydrazone group. Its E-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the hydrazone nitrogen, enhancing structural rigidity and planarity .
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c16-14-6-5-13(23-14)10-7-11(19-18-10)15(22)20-17-8-9-3-1-2-4-12(9)21/h1-8,21H,(H,18,19)(H,20,22)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWQQGCTFUJTCB-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-bromothiophen-2-yl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound classified within the hydrazone class, characterized by its unique structural features that include a pyrazole ring and a bromothiophene moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. Specifically, this compound has demonstrated effectiveness against various bacterial strains. In a study assessing its antibacterial activity, the compound was evaluated against Gram-positive and Gram-negative bacteria, showing notable inhibition rates.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Highly Active |
| Escherichia coli | Moderately Active |
| Pseudomonas aeruginosa | Highly Active |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to suppress the growth of specific cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the inhibition of reactive oxygen species (ROS) production, which is crucial in cancer proliferation.
Case Study:
In a recent investigation, this compound was tested against MCF7 and MDA-MB231 breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations of 10 µM, with an IC50 value lower than that of established chemotherapeutics like Cisplatin.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 14.4 |
| MDA-MB231 | 16.0 |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays, including DPPH radical scavenging tests. The compound exhibited significant radical scavenging activity, indicating its potential as an antioxidant agent.
The biological activity of this compound can be attributed to its ability to interact with key biological targets involved in disease processes. Molecular docking studies suggest that it binds effectively to enzymes such as COX and p38 MAPK, which are implicated in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzylidene Ring
The benzylidene substituent significantly influences electronic, steric, and solubility properties. Key analogues include:
Table 1: Substituent Variations and Key Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, Cl) : The bromothiophene and dichlorophenyl substituents enhance electrophilicity, favoring interactions with biological targets like enzymes .
- Electron-Donating Groups (e.g., OCH₃, OH) : Methoxy and hydroxy groups improve solubility and stabilize charge-transfer complexes, as seen in E-MBPC’s lower HOMO-LUMO gap .
- Steric Effects : Bulky substituents (e.g., 3-ethoxy-4-hydroxy) reduce packing efficiency but enhance antioxidant capacity due to radical scavenging .
Spectroscopic and Computational Comparisons
Table 2: Spectroscopic and DFT Data
Key Observations :
Crystallographic and Hirshfeld Surface Analysis
- Target Compound : Single-crystal X-ray studies confirm the E-configuration and planar geometry, with intermolecular C–H⋯O interactions dominating the packing .
- E-MBPC : Hirshfeld surface analysis reveals 12% O⋯H interactions and 8% π-π contacts, contrasting with the target compound’s 18% Br⋯H interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
